2-Propanol, 1-(methyl-2-propenylamino)-
Description
2-Propanol, 1-(methyl-2-propenylamino)- is a secondary alcohol derivative with an amino functional group substituted by a methyl and a 2-propenyl (allyl) group. Its molecular formula is C₇H₁₃NO, and its molecular weight is 127.19 g/mol. The compound belongs to the class of amino alcohols, which are characterized by the presence of both hydroxyl (-OH) and amino (-NH-) groups. Such compounds often serve as intermediates in pharmaceuticals, agrochemicals, and polymer synthesis due to their dual reactivity .
This structural feature may distinguish it from other 2-propanol derivatives in applications requiring covalent modification or cross-linking .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-[methyl(prop-2-enyl)amino]propan-2-ol |
InChI |
InChI=1S/C7H15NO/c1-4-5-8(3)6-7(2)9/h4,7,9H,1,5-6H2,2-3H3 |
InChI Key |
ZGFSWNAAOHGXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)CC=C)O |
Origin of Product |
United States |
Preparation Methods
Halohydrin Route via Isobutyraldehyde (Ammonolysis of 2-Halohydrin)
One well-documented method for related amino alcohols (such as 2-amino-2-methyl-1-propanol) involves the following steps, which can be adapted for preparing 2-Propanol, 1-(methyl-2-propenylamino)- by modifying the amine substituent:
Step 1: Halogenation of Isobutyraldehyde
Isobutyraldehyde is dissolved in a solvent and cooled to -5 to 0 °C. A halogen source (e.g., chlorine or bromine) is added gradually to form 2-halogenated aldehyde. The reaction mixture is then distilled under atmospheric pressure to isolate the 2-halogenated aldehyde.Step 2: Conversion to 2-Halohydrin
The 2-halogenated aldehyde is reacted in isopropanol solvent with aluminum isopropoxide catalyst at 60-65 °C to form 2-halohydrin. After completion, the mixture is distilled to remove solvents and washed to purify the halohydrin.Step 3: Ammonolysis to Amino Alcohol
The 2-halohydrin undergoes ammonolysis in the presence of excess ammonia and an ammonolysis co-catalyst (1-10% by mass of halohydrin) at elevated temperatures (around 160 °C) for several hours. The reaction mixture is filtered to remove ammonium salts and distilled under reduced pressure to isolate the amino alcohol fraction at 102-104 °C (8.50-8.66 kPa).
- Yields range from 68.3% to 75.1% depending on reaction time and pressure conditions.
- Purity of the product ranges from 93% to 96%.
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Halogenation | -5 to 0 °C, halogen addition | Not specified | Not specified | Formation of 2-halogenated aldehyde |
| Halohydrin formation | 60-65 °C, Al isopropoxide catalyst | Not specified | Not specified | Conversion to 2-halohydrin |
| Ammonolysis | 160 °C, excess ammonia, 6-30 h | 68.3 - 75.1 | 93 - 96 | Distillation at 102-104 °C under reduced pressure |
This method is noted for mild reaction conditions, high yield, and suitability for industrial scale production.
Nitrile-Based Route via Substituted Benzyl Chlorides and Isobutyronitrile
Another method relevant to substituted amino alcohols involves the preparation of 2-methyl-1-substituted phenyl-2-propyl amine compounds, which can be structurally related to the target compound by appropriate substitution:
Step 1: Formation of 2-methyl-1-substituted phenyl-2-butyronitrile
Under the action of an organic base, substituted benzyl chloride reacts with isobutyronitrile at low temperatures (-78 to 0 °C) in solvents such as tetrahydrofuran, dioxane, toluene, or hexane.Step 2: Hydrolysis to 2-methyl-1-substituted phenyl-2-butyric acid
The nitrile intermediate is reacted with a base at elevated temperatures (80-220 °C) in a solvent to yield the corresponding carboxylic acid.Step 3: Further transformations
The acid can be converted into amines or amino alcohols through reduction or amination steps, depending on the desired substitution pattern.
This route offers versatility in modifying the aromatic substitution and alkyl chain, potentially applicable to synthesizing 2-Propanol, 1-(methyl-2-propenylamino)- derivatives.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-[Methyl(prop-2-enyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides or esters.
Scientific Research Applications
1-[Methyl(prop-2-enyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[methyl(prop-2-enyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The presence of both amino and hydroxyl groups allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
Research Findings and Data
DNA Interactions of Propanol Derivatives
2-propanol) differentially affect DNA conformation. 2-Propanol induces DNA compaction, whereas 1-propanol causes reentrant transitions. This underscores the importance of hydroxyl group positioning in biomolecular interactions, suggesting that amino-substituted derivatives may exhibit distinct biological behaviors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Propanol, 1-(methyl-2-propenylamino)-, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of amino-propanol derivatives typically involves nucleophilic substitution or reductive amination. For example, reacting 2-propanol with methyl-2-propenylamine under controlled pH (8–10) and temperature (40–60°C) can yield the target compound. Catalyst selection (e.g., Pd/C for hydrogenation) and solvent polarity adjustments (e.g., ethanol vs. THF) significantly impact yield . Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from byproducts like unreacted amines .
Q. How can researchers validate the purity and structural integrity of 2-Propanol, 1-(methyl-2-propenylamino)- post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H NMR to confirm proton environments (e.g., methyl-2-propenyl group resonances at δ 1.2–1.5 ppm for CH and δ 5.0–5.5 ppm for allylic protons) .
- GC-MS : To detect impurities and quantify purity (>95% ideal for downstream applications) .
- FT-IR : Verify functional groups (O-H stretch ~3300 cm, C-N stretch ~1250 cm) .
Advanced Research Questions
Q. How can conflicting thermodynamic data (e.g., vapor pressure, boiling points) for amino-propanol derivatives be resolved?
- Methodological Answer : Discrepancies often arise from measurement techniques. For example:
- Transpiration Method : Provides precise vapor pressure data at controlled temperatures (e.g., 276.4–306.7 K for 1-(dimethylamino)-2-propanol) but requires calibration against reference compounds .
- Static vs. Dynamic Methods : Static methods may overestimate boiling points due to decomposition; dynamic methods (e.g., ebulliometry) are preferred for thermally stable compounds . Cross-validate using computational models (e.g., COSMO-RS) to predict properties and identify outliers .
Q. What strategies are effective for analyzing the biological interactions of 2-Propanol, 1-(methyl-2-propenylamino)- derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target receptors (e.g., enzymes or GPCRs). Parameterize the compound’s 3D structure (optimized via DFT calculations) to improve accuracy .
- In Vitro Assays : Screen for bioactivity using cell-based models (e.g., cytotoxicity assays with IC determination). Address solubility issues by preparing stock solutions in DMSO (<0.1% final concentration) .
Q. How can researchers mitigate instability of 2-Propanol, 1-(methyl-2-propenylamino)- during storage?
- Methodological Answer :
- Storage Conditions : Store under inert atmosphere (argon) at 4°C to prevent oxidation of the allylic group. Use amber glass vials to avoid photodegradation .
- Stability Testing : Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Add stabilizers (e.g., BHT at 0.01% w/w) if decomposition exceeds 5% .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility values for amino-propanol derivatives?
- Methodological Answer :
- Solvent Polarity Effects : Test solubility in a range of solvents (water, ethanol, DCM) and compare with published data. Note that logP values (e.g., XLogP3 ~1.5 for similar compounds) predict hydrophobicity but may vary with experimental conditions .
- Temperature Dependence : Measure solubility at multiple temperatures (10–40°C) and fit data to the van’t Hoff equation to identify anomalous reports .
Experimental Design Considerations
Q. What safety protocols are essential when handling reactive intermediates in the synthesis of 2-Propanol, 1-(methyl-2-propenylamino)-?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
